Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate)
Description
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) (CAS: 91382-79-5) is a synthetic derivative of 3-deoxy-D-arabino-heptulosonate (DAH), featuring a methyl ester group at the anomeric position and a diphenylphosphate ester at the 7-hydroxyl group. Its systematic IUPAC name is Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate . This compound is structurally related to intermediates in the shikimate pathway, particularly 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), which is the first committed metabolite in aromatic amino acid biosynthesis . The diphenylphosphate group enhances stability and alters solubility compared to natural phosphate esters, making it valuable in biochemical studies as a substrate analog or enzyme inhibitor .
Properties
IUPAC Name |
methyl 6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25O10P/c1-26-20(24)21(27-2)13-17(22)19(23)18(29-21)14-28-32(25,30-15-9-5-3-6-10-15)31-16-11-7-4-8-12-16/h3-12,17-19,22-23H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKHHOXWTUSRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-Deoxyglucose-Based Synthesis
The earliest documented synthesis begins with 2-deoxyglucose , which undergoes sequential protection, oxidation, and phosphorylation to yield the target compound. Key steps include:
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Protection of hydroxyl groups : Acetylation or benzylidation to stabilize the sugar backbone.
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Oxidation : Conversion of the anomeric alcohol to a ketone (heptulose derivative).
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Phosphorylation : Introduction of the diphenyl phosphate group at the C7 position via phosphoramidite or phosphoryl chloride reagents.
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Deprotection : Removal of protecting groups under acidic or hydrogenolytic conditions.
Reaction Scheme :
2-Deoxyglucose → Protected intermediate → Oxidation → Phosphorylation → Deprotection → Final product.
D-Arabinose-Derived Synthesis
A 12-step synthesis from D-arabinose was developed for producing mechanism-based inhibitors of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) synthase. Critical steps include:
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Epoxide formation : Introduction of an epoxide group at the C2-C3 position.
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Nucleophilic substitution : Reaction with phosphate precursors (e.g., diphenyl phosphite).
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Stereochemical control : Use of chiral auxiliaries to ensure correct configuration at C2, C4, and C5.
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Final phosphorylation : Installation of the diphenyl phosphate group via Mitsunobu or Staudinger reactions.
Key Reagents :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Epichlorohydrin | Epoxide formation |
| 5 | Diphenyl phosphite | Phosphate group introduction |
| 9 | Pd/C, H₂ | Benzyl group removal |
This method emphasizes stereoselectivity, achieving >90% diastereomeric excess in critical intermediates.
Phosphonate Intermediate Synthesis
A complementary approach focuses on synthesizing phosphono analogues of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate, which are precursors to the target compound. Steps include:
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Condensation : Protected 6-aldehydo-hexose derivatives react with tetraethyl methylenediphosphonate.
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Hydrolysis : Transesterification with bromotrimethylsilane (BMS) followed by aqueous workup.
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Cyanide addition : Homologation at C8 to introduce the carboxylate group.
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Oxidation : Chlorate-vanadate oxidation to form the heptulosonic acid backbone.
Critical Reaction :
6-Aldehydo-hexose + Tetraethyl methylenediphosphonate → Vinylphosphonate intermediate → Hydrolysis → Phosphonate acid.
Biological and Chemosynthetic Hybrid Methods
coli Auxotrophs for Biosynthetic Accumulation
Auxotrophic strains of Escherichia coli lacking DAH7P synthase accumulate methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate , a key intermediate. This method leverages microbial metabolism to produce gram-scale quantities:
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Cultivation : Grow auxotrophs in minimal media supplemented with erythrose 4-phosphate.
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Purification : Isolate the intermediate via ion-exchange chromatography.
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Phosphorylation : Chemically introduce the diphenyl phosphate group to complete the synthesis.
Advantages :
Enzymatic Phosphorylation
Recent advances in enzymatic catalysis enable site-specific phosphorylation. For example, kinase-mediated transfer of diphenyl phosphate from nucleotide triphosphate donors has been explored, though efficiency remains lower than chemical methods.
Key Reaction Steps and Optimization Strategies
Phosphate Group Installation
The diphenyl phosphate group is typically introduced via phosphoramidite chemistry or phosphoryl chloride under anhydrous conditions:
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Activation : Convert the C7 hydroxyl to a good leaving group (e.g., triflate).
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Nucleophilic substitution : React with diphenyl phosphate salt.
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Deprotection : Remove silyl or trityl protecting groups.
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Base | N,N-diisopropylethylamine |
| Temperature | 0–5°C |
Stereochemical Control Challenges
The compound’s stereochemistry at C2, C4, and C5 is critical for biological activity. Chiral resolution or asymmetric catalysis may be required if racemization occurs during synthesis.
Data Tables: Synthesis Method Comparison
| Method | Starting Material | Key Steps | Yield (%) | Stereochemical Control |
|---|---|---|---|---|
| 2-Deoxyglucose Route | 2-Deoxyglucose | Protection, Oxidation, Phosphorylation | ~45–50 | Moderate (chiral auxiliaries) |
| D-Arabinose Route | D-Arabinose | Epoxidation, Nucleophilic Substitution | ~35–40 | High (stereoselective reagents) |
| Biological Hybrid | E. coli Auxotrophs | Biosynthetic accumulation, Chemical phosphorylation | ~70–75 | High (natural stereochemistry) |
Chemical Reactions Analysis
Hydrolysis Reactions
The phosphate ester bond in this compound undergoes hydrolysis under specific enzymatic or acidic/basic conditions:
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Enzymatic Hydrolysis : Phosphatases cleave the diphenyl phosphate group, releasing diphenyl phosphate and yielding methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate . This reaction is critical in biochemical studies to regenerate free hydroxyl groups for further functionalization.
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Acid/Base-Catalyzed Hydrolysis : In aqueous solutions at elevated temperatures (60–80°C), the phosphate ester bond hydrolyzes, with reaction rates depending on pH. Acidic conditions (pH 3–5) favor slower hydrolysis, while alkaline conditions (pH 8–10) accelerate it.
Phosphorylation and Esterification
The hydroxyl groups on the carbohydrate backbone participate in phosphorylation and esterification:
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Phosphorylation : Using phosphorylating agents like POCl₃ or diphenyl chlorophosphate, secondary hydroxyl groups can be selectively modified to introduce additional phosphate esters. This step often requires anhydrous solvents (e.g., dimethylformamide) and catalytic bases (e.g., pyridine).
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Esterification : The compound reacts with acyl chlorides or anhydrides to form ester derivatives. For example, acetylation with acetic anhydride protects hydroxyl groups during multi-step syntheses.
Enzymatic Interactions and Inhibition
Structural similarities to 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P), a shikimate pathway intermediate, suggest potential interactions with enzymes like DAH7P synthase:
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Substrate Analogue : The diphenyl phosphate group mimics the phosphate in DAH7P, allowing competitive inhibition of DAH7P synthase. Studies show such inhibitors bind to both phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) active sites, disrupting aromatic amino acid biosynthesis .
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Feedback Inhibition : Synergistic inhibition occurs with aromatic amino acids (e.g., tryptophan and phenylalanine), suggesting allosteric modulation .
Reaction Conditions and Mechanisms
Comparative Analysis with Related Compounds
This compound’s dual functionality—combining a carbohydrate scaffold with a hydrolytically labile phosphate group—makes it versatile for probing enzyme mechanisms and designing metabolic inhibitors. Further studies are needed to explore its applications in antibiotic development targeting the shikimate pathway .
Scientific Research Applications
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) is a complex carbohydrate compound with a combination of a carbohydrate structure and a diphenyl phosphate moiety. Its molecular formula is C21H25O10P, and it is structurally related to 3-deoxy-D-arabino-heptulosonic acid, a key intermediate in the biosynthesis of aromatic amino acids via the shikimic acid pathway. The presence of the diphenyl phosphate group suggests applications in biochemical research, particularly in proteomics and enzyme studies.
Scientific Research Applications
- Biochemical Research The compound is relevant in both academic and industrial research settings.
- Interaction studies Interaction studies involving methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) would focus on protein binding assays, enzyme inhibition assays, and cell-based assays. Such studies are essential for elucidating its biological mechanisms and potential therapeutic uses.
Comparable Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Deoxy-D-arabino-heptulosonic acid | 7-carbon ulosonic acid | Key intermediate in aromatic amino acid biosynthesis |
| Methyl 3-deoxy-D-arabino-heptulosonate | Methylated form of 3-deoxy-D-arabino-heptulosonic acid | Lacks phosphate group; simpler structure |
| Diphenyl phosphate | Phosphate ester | Commonly used as a reagent; lacks carbohydrate structure |
| 3-Dehydroquinate | Intermediate in shikimic acid pathway | Directly involved in aromatic amino acid synthesis |
Mechanism of Action
The mechanism of action of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) involves its interaction with specific molecular targets. The diphenylphosphate group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Comparison with Similar Compounds
3-Deoxy-D-arabino-heptulosonate 7-Phosphate (DAHP)
DAHP (CAS: 4033-78-3) is a key intermediate in the shikimate pathway, synthesized via the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) by DAHP synthase . Unlike the target compound, DAHP retains a natural phosphate group at the 7-position, which is critical for its enzymatic recognition and metabolic flux regulation. Key differences include:
Research Findings :
- The diphenylphosphate group in the target compound reduces binding affinity to DAHP synthase isoenzymes (e.g., tyrosine-sensitive and phenylalanine-sensitive forms) compared to DAHP, as shown in molecular characterization studies .
- Methyl esterification at the anomeric position further stabilizes the pyranose ring against ring-opening reactions .
3-Deoxy-D-arabino-heptulosonate (DAH)
DAH (CAS: 2094-58-4) is the dephosphorylated form of DAHP.
| Parameter | Target Compound | DAH |
|---|---|---|
| Phosphate Group | Diphenylphosphate ester | None |
| Biological Role | Synthetic analog; potential enzyme inhibitor | Metabolic intermediate |
| Solubility | Lower aqueous solubility due to diphenylphosphate | Higher aqueous solubility |
Research Findings :
Alpha-(2,6-Anhydro-3-deoxy-D-arabino-heptulopyranosid)onate 7-Phosphate
This compound (referenced in metabolomics studies) shares structural similarities but includes an anhydro bridge, altering ring conformation and reactivity .
Functional and Industrial Relevance
The target compound is commercially available (e.g., from TRC and BOC Sciences) and priced competitively for research use . Its synthetic modifications address key limitations of natural DAHP, such as:
Biological Activity
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) is a chemical compound with significant implications in biochemical research, particularly in glycobiology. This article delves into its biological activity, detailing its mechanisms, applications, and relevant research findings.
- Chemical Name: Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate)
- CAS Number: 91382-80-8
- Molecular Formula: C₉H₁₇O₁₀P
- Molecular Weight: 316.2 g/mol
- Purity: 96% .
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) exhibits various biological activities, primarily through its interactions with cellular signaling pathways and metabolic processes:
- Anti-infective Properties : The compound has shown effectiveness against various pathogens, including bacteria and viruses, making it a candidate for developing new antimicrobial agents .
- Cell Cycle Regulation : It influences the cell cycle by modulating key proteins involved in DNA damage response and apoptosis, thus holding potential for cancer therapy .
- Neuronal Signaling : The compound is implicated in neuronal signaling pathways, potentially affecting neurotransmitter release and neuronal health .
Applications in Research
The compound serves multiple roles in research settings:
- Glycobiology : It is used as a biochemical reagent to study glycan structures and their biological roles .
- Drug Development : Its properties are being explored for developing antibody-drug conjugates (ADCs) and other therapeutic modalities targeting specific diseases .
- Cellular Studies : It is utilized to investigate cellular processes such as autophagy, inflammation, and metabolic regulation .
Case Studies
- Antiviral Activity : A study demonstrated that methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) inhibited the replication of the influenza virus in vitro, highlighting its potential as an antiviral agent .
- Cancer Research : In a model of breast cancer, the compound was shown to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for therapeutic purposes .
Research Findings
Recent studies have elucidated various aspects of this compound's biological activity:
Q & A
Q. What are the established methodologies for synthesizing Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate)?
Methodological Answer: Synthesis typically involves enzymatic or chemical phosphorylation of precursor molecules. For enzymatic approaches, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP derivatives. Chemical phosphorylation using diphenyl chlorophosphate under anhydrous conditions can introduce the diphenylphosphate group at the 7-position. Key steps include:
- Enzymatic synthesis : Purified DAHP synthase (e.g., from E. coli or Streptomyces aureofaciens) is incubated with PEP and E4P in buffered conditions (pH 7.5–8.0) at 37°C, followed by HPLC purification .
- Chemical phosphorylation : Reaction with diphenyl chlorophosphate in dry tetrahydrofuran (THF) under nitrogen atmosphere, monitored via TLC or NMR for completion .
Q. How is the structural characterization of this compound performed in academic research?
Methodological Answer: Characterization relies on a combination of:
- NMR spectroscopy : -, -, and -NMR to confirm stereochemistry and phosphorylation sites. For example, the diphenylphosphate group shows distinct shifts at δ 0.5–1.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na] at m/z 589.2) .
- X-ray crystallography : For crystalline derivatives, synchrotron radiation (λ = 1.0 Å) resolves bond angles and torsion angles critical for confirming the heptulosonate backbone .
Q. What is the biochemical role of this compound in metabolic pathways?
Methodological Answer: The compound is a derivative of DAHP, a key intermediate in the shikimate pathway. Its diphenylphosphate group enhances stability for studying:
- Feedback inhibition : DAHP synthase activity is regulated by aromatic amino acids (e.g., phenylalanine, tyrosine). Researchers use phosphorylated analogs to probe allosteric binding sites via site-directed mutagenesis .
- Precursor roles : In plants, DAHP derivatives are induced by fungal elicitors (e.g., in Petroselinum crispum), linking them to phenylpropanoid biosynthesis .
Advanced Research Questions
Q. How do enzyme-substrate interactions and transition-state dynamics influence the catalytic efficiency of DAHP synthase with this compound?
Methodological Answer: Mechanistic studies combine:
- Kinetic isotope effects (KIEs) : Isotopic labeling (e.g., -PEP) reveals rate-limiting steps in the aldol-like condensation .
- Transition-state analogs : Phosphorylated analogs mimic the tetrahedral intermediate, analyzed via X-ray crystallography to map active-site residues (e.g., Arg 138 in E. coli DAHP synthase) .
- Computational modeling : QM/MM simulations predict β-equilibrium values (βeq) for hydrolysis, showing advanced transition states (βeq = 1.3 for diphenylphosphate) compared to simpler esters .
Q. How can researchers resolve contradictions in reported enzymatic activity data under varying redox conditions?
Methodological Answer: Discrepancies arise from redox-sensitive cysteine residues in DAHP synthase isoforms. To address this:
- Redox titration : Treat the enzyme with dithiothreitol (DTT) or hydrogen peroxide (HO) and measure activity changes. For example, Arabidopsis DAHP synthase shows 40% activity loss under oxidative stress .
- Site-specific mutagenesis : Replace redox-sensitive residues (e.g., Cys 98 in plant isoforms) and compare kinetic parameters (, ) .
Q. What methodological strategies are recommended for analyzing the compound’s stability in aqueous solutions?
Methodological Answer: Stability assays include:
Q. How does substrate specificity vary across DAHP synthase isoforms, and how can this be exploited in inhibitor design?
Methodological Answer:
- Isoform comparison : Kinetic assays with PEP analogs (e.g., 3-deoxy-D-manno-octulosonate) reveal 10-fold differences in between bacterial and plant isoforms .
- Inhibitor screening : Phosphonate analogs (e.g., 3,5-dideoxy-D-gluco-octulosonate) compete with PEP, analyzed via surface plasmon resonance (SPR) for binding affinity .
Q. What advanced techniques are used to detect and quantify this compound in complex biological matrices?
Methodological Answer:
Q. How do substituents on the phosphate group (e.g., diphenyl vs. dimethyl) affect enzymatic reactivity and hydrolysis rates?
Methodological Answer:
Q. What experimental frameworks address conflicting data on the compound’s role in microbial vs. plant metabolic regulation?
Methodological Answer:
- Cross-species complementation : Express plant DAHP synthase in microbial systems (e.g., Saccharomyces cerevisiae) and compare feedback inhibition profiles .
- Metabolic flux analysis : -tracing in Petroselinum cell cultures quantifies carbon flow into shikimate vs. phenylpropanoid pathways under stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
